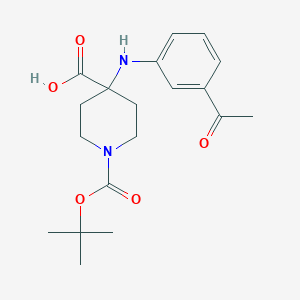

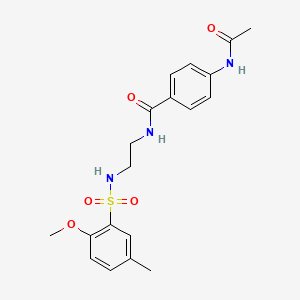

4-((3-Acetylphenyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Acetylphenyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, also known as 4-APB, is a synthetic compound that has recently become an important tool for research in the field of biochemistry. It is an agonist of the serotonin 5-HT2A receptor, which is involved in many physiological processes, such as memory, mood, and cognition. 4-APB has been used in a variety of research applications, including studies of the molecular mechanism of action, biochemical and physiological effects, and pharmacological effects.

Scientific Research Applications

Synthesis of Enantiopure Derivatives

Research by Marin et al. (2004) explores the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, demonstrating the versatility of piperidinecarboxylate structures in synthesizing biologically relevant compounds. This study highlights the utility of such compounds in generating stereochemically complex molecules, which could have implications for drug design and synthesis (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

Xue et al. (2002) describe the asymmetric synthesis of piperidinedicarboxylic acid derivatives, showcasing the strategic use of tert-butoxycarbonyl-protected piperidinecarboxylic acids in creating compounds with potential pharmacological activities. This methodological approach underlines the significance of such structures in asymmetric synthesis and medicinal chemistry (Xue, He, Roderick, Corbett, & Decicco, 2002).

Development of Orthogonally Protected Amino Acids

Czajgucki, Sowiński, and Andruszkiewicz (2003) discuss the synthesis of orthogonally protected diamino acids, which are critical for the synthesis of complex peptides and pharmaceuticals. The utilization of tert-butoxycarbonyl groups in these syntheses highlights the role of such protective groups in modern synthetic chemistry, facilitating the construction of molecules with precise stereochemical and functional requirements (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Radiopharmaceutical Applications

Mundwiler et al. (2004) explore the mixed ligand concept for radiopharmaceuticals, utilizing compounds similar to the one for labeling bioactive molecules. This research demonstrates the potential of piperidinecarboxylic acid derivatives in developing diagnostic and therapeutic agents, especially in the context of targeted radiopharmaceuticals (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Macrocyclic Hosts for Neutral Arenes

Diederich, Dick, and Griebel (1986) investigate the complexation of arenes by macrocyclic hosts, where derivatives of piperidinecarboxylic acids serve as building blocks for creating large, complex structures capable of interacting with other molecules. Such studies are foundational in supramolecular chemistry, with implications for drug delivery systems and molecular recognition processes (Diederich, Dick, & Griebel, 1986).

properties

IUPAC Name |

4-(3-acetylanilino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-13(22)14-6-5-7-15(12-14)20-19(16(23)24)8-10-21(11-9-19)17(25)26-18(2,3)4/h5-7,12,20H,8-11H2,1-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOHBQFLDODNEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2890821.png)

![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester](/img/structure/B2890823.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2890831.png)

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2890833.png)

![N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2890837.png)

![1-(3-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2890838.png)

![4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2890839.png)

![N-[2-(diethylamino)ethyl]-1-(3-nitrobenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B2890840.png)

![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2890843.png)